molecular formula C9H8N2O2 B2833148 1-(Pyridin-3-yl)pyrrolidine-2,5-dione CAS No. 82993-35-9

1-(Pyridin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2833148
CAS No.: 82993-35-9
M. Wt: 176.175
InChI Key: RYONIULDAJSXIO-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyridine ring attached to a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-3-yl)pyrrolidine-2,5-dione is known to interact with various enzymes and proteins. For instance, it has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These interactions can influence the biochemical reactions in which this compound is involved.

Molecular Mechanism

It is known to interact with biomolecules and may exert its effects through these interactions, potentially influencing enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with succinimide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)pyrrolidine-2,5-dione is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This positioning can result in different biological activities compared to its analogs, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1-pyridin-3-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYONIULDAJSXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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